molecular formula C8H13ClN2O3 B2446380 Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride CAS No. 634923-02-7

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride

Cat. No.: B2446380
CAS No.: 634923-02-7
M. Wt: 220.65
InChI Key: JPYIMAUJPUGLCM-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride is a heterocyclic compound that contains an oxazole ring

Scientific Research Applications

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to interact with various biological targets . These targets include enzymes, receptors, and other proteins that play crucial roles in various biological processes.

Mode of Action

It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, similar to other small molecule drugs . These interactions can lead to changes in the conformation or activity of the target proteins, thereby influencing the biological processes they are involved in .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways . For instance, some indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, suggesting that they may affect pathways related to viral replication, inflammation, and cell proliferation .

Pharmacokinetics

The compound’s pharmacokinetic properties would likely be influenced by factors such as its chemical structure, lipophilicity, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may inhibit viral replication at the molecular level and prevent the spread of infection at the cellular level .

Action Environment

The action, efficacy, and stability of Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride could be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature. For instance, the compound’s solubility and stability could be affected by the pH of the medium, while its interaction with target proteins could be influenced by the presence of other competing or interacting molecules .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Oxazole derivatives are a topic of ongoing research due to their presence in various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with an amine to form the oxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate: Lacks the hydrochloride group but shares similar structural features.

    Methyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester.

    2-(Aminomethyl)-4-methyl-1,3-oxazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride is unique due to the presence of both the aminomethyl and hydrochloride groups, which enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c1-3-12-8(11)7-5(2)10-6(4-9)13-7;/h3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYIMAUJPUGLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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